Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate
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Overview
Description
“Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate” is a chemical compound with the CAS Number: 1932002-75-9 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl ((1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Efficient Synthesis Routes
Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is used in the synthesis of enantiomerically pure compounds. An efficient route for synthesizing a related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been developed, showcasing significant improvements over traditional methods (Maton et al., 2010).
Intermediate in Nucleotide Synthesis
The compound serves as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is crucial in the relative substitution of the cyclopentane ring in these intermediates (Ober et al., 2004).
Development of New Scaffolds
It is utilized in the development of new chemical scaffolds, such as in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which provides a new platform for preparing substituted piperidines (Harmsen et al., 2011).
Synthesis of Potent CCR2 Antagonists
The compound is a key intermediate in synthesizing potent CCR2 antagonists, highlighting its importance in pharmaceutical research (Campbell et al., 2009).
Versatile Applications in Organic Synthesis
Its derivatives are used in various organic reactions, like the Diels‐Alder reaction, showcasing its versatility in organic chemistry (Padwa et al., 2003).
Synthesis of Amino Acid Analogs
It's also used in synthesizing amino acid analogs, as seen in the development of a glutamic acid analogue from L-serine (Hart & Rapoport, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFMLXUHIJJGF-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]2[C@@H]1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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